1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol
Overview
Description
“1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol” is a chemical compound with the CAS Number: 1780707-98-3 . It has a molecular weight of 230.1 . The IUPAC name for this compound is 1-((5-bromofuran-2-yl)methyl)pyrrolidine . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 230.1 . It is typically stored in a refrigerated environment .Scientific Research Applications
Intramolecular Hydrogen Bonding
Studies have shown that molecules similar to 1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol, like thiadiazol-pyrrolidin-2-ol bearing species, exhibit significant conformational properties influenced by intramolecular OH⋯N hydrogen bonding. These properties are crucial in determining the stability and reactivity of such compounds (Laurella & Erben, 2016).
Synthesis and Characterization of Derivatives
Various research studies have focused on synthesizing and characterizing derivatives of pyrrolidin compounds. For instance, novel bromo-substituted dithiolium perchlorates have been synthesized from propiophenones, exhibiting significant physicochemical properties (Sarbu et al., 2019). Moreover, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a derivative of pyrrolidin, is a key intermediate in pharmaceutical preparations, highlighting the compound's relevance in medicinal chemistry (Fleck et al., 2003).
Antimicrobial Activity
Pyrrolidin derivatives have shown promising antimicrobial properties. For example, synthesized 4-pyrrolidin-3-cyanopyridine derivatives have demonstrated substantial antimicrobial activity against various bacterial strains, indicating potential pharmaceutical applications (Bogdanowicz et al., 2013).
Catalytic Properties
Certain pyrrolidin derivatives have been identified as effective organocatalysts in asymmetric Michael addition reactions, further emphasizing the compound's versatility in synthetic chemistry applications (Yan-fang, 2008).
properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-9-2-1-8(13-9)6-11-4-3-7(12)5-11/h1-2,7,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBXGPYLWHTMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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